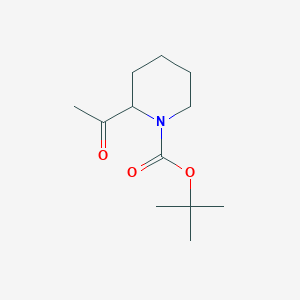

Tert-butyl 2-acetylpiperidine-1-carboxylate

Overview

Description

Tert-butyl 2-acetylpiperidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-acetylpiperidine-1-carboxylate can be synthesized through several methods. One common route involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl piperidine-1-carboxylate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Reaction Conditions:

Step 1: Piperidine reacts with tert-butyl chloroformate in an organic solvent like dichloromethane at room temperature.

Step 2: The intermediate tert-butyl piperidine-1-carboxylate is then treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl 2-acetylpiperidine-1-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Acylation Reactions : The acetyl group can be utilized for further acylation processes, facilitating the synthesis of more complex derivatives.

- Formation of Heterocycles : The piperidine ring can be involved in cyclization reactions, leading to the formation of diverse heterocyclic compounds.

The compound's ability to undergo nucleophilic substitutions and its reactivity towards electrophiles make it valuable for synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits promising biological activities, particularly in the context of enzyme interactions and potential therapeutic applications. Key areas of investigation include:

- Enzyme Inhibition : Studies have shown that this compound can modulate the activity of specific enzymes, which may influence biochemical pathways relevant to various diseases. For example, it has been investigated for its ability to inhibit phospholipases, which play crucial roles in cell signaling.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against common bacterial strains, suggesting potential applications as antibiotic agents.

- Anticancer Research : There is ongoing research into its anticancer properties, with findings indicating that it may inhibit tumor growth through specific molecular mechanisms.

Case Studies

Several studies have highlighted the relevance of this compound:

- Study on Enzyme Inhibition : Research demonstrated that derivatives could inhibit specific phospholipases, indicating potential therapeutic applications in diseases linked to dysregulated phospholipase activity.

- Antimicrobial Activity Assessment : Investigations into various derivatives showed significant inhibitory effects against bacterial strains, warranting further exploration as potential antibiotic agents.

- Anticancer Mechanisms : Studies have suggested that this compound may affect cellular signaling pathways associated with tumor growth inhibition, highlighting its relevance in cancer research.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The acetyl group can form hydrogen bonds or interact with active sites in enzymes, while the piperidine ring provides structural stability and specificity.

Comparison with Similar Compounds

Tert-butyl 2-acetylpiperidine-1-carboxylate can be compared with other piperidine derivatives such as:

Tert-butyl 2-oxopiperidine-1-carboxylate: Similar structure but with a ketone group instead of an acetyl group.

Tert-butyl 2-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of an acetyl group.

Tert-butyl 2-aminopiperidine-1-carboxylate: Features an amino group instead of an acetyl group.

Uniqueness: this compound is unique due to its acetyl group, which imparts specific reactivity and interaction capabilities, making it valuable in various synthetic and medicinal applications.

Biological Activity

Tert-butyl 2-acetylpiperidine-1-carboxylate, particularly in its (S) and (R) enantiomer forms, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and applications in various fields, supported by recent research findings.

Molecular Structure:

- Formula: C₁₂H₂₁NO₃

- Molecular Weight: Approximately 227.30 g/mol

- Functional Groups: The compound features a piperidine ring, an acetyl group, and a tert-butyl group, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Key aspects include:

- Hydrogen Bonding: The acetyl group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions: The tert-butyl group enhances hydrophobic interactions, which are crucial for binding affinity.

- π-π Stacking and Cation-π Interactions: The piperidine ring can engage in π-π stacking or cation-π interactions, modulating the activity of target proteins.

Anticancer Properties

Recent studies have indicated that both (S)- and (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies: Research demonstrated that these compounds showed enhanced cytotoxicity compared to standard anticancer drugs like bleomycin in FaDu hypopharyngeal tumor cells .

- Mechanisms of Action: The piperidine moiety is essential for improving the pharmacological profile by enhancing binding affinity to biological targets involved in cancer pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes:

- Cholinesterase Inhibition: Structural modifications on the piperidine ring have been shown to improve selectivity and efficacy in cholinesterase inhibition, which is relevant for Alzheimer's disease treatment .

- Type III Secretion System (T3SS) Inhibition: Inhibitory effects on T3SS have been observed, indicating potential applications in combating bacterial infections .

Medicinal Chemistry

This compound serves as a valuable intermediate in drug synthesis. Its derivatives are being explored for their pharmacological properties, including:

- Ligand Development: Investigated for use as ligands in biochemical assays due to their ability to modulate protein functions.

- Drug Development: Potential applications in the design of new pharmaceuticals targeting cancer and neurodegenerative diseases.

Industrial Uses

The compound is utilized in the production of fine chemicals and agrochemicals, serving as a building block for synthesizing complex organic molecules.

Comparative Analysis

| Compound Name | Key Features |

|---|---|

| Piperidine | Parent compound without acetyl or tert-butyl groups |

| N-Acetylpiperidine | Similar structure but lacks the tert-butyl group |

| Tert-butyl piperidine-1-carboxylate | Lacks the acetyl group but retains the tert-butyl moiety |

Case Studies

-

Cytotoxicity Evaluation:

- A study evaluated the cytotoxic effects of (S)-Tert-butyl 2-acetylpiperidine-1-carboxylate against various cancer cell lines. Results indicated significant apoptosis induction compared to control groups.

-

Enzyme Interaction Studies:

- Investigations into enzyme binding affinities revealed that modifications on the piperidine ring could enhance interaction with cholinesterase, suggesting therapeutic potential for Alzheimer's disease.

Properties

IUPAC Name |

tert-butyl 2-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHYGWMWQKVMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472887 | |

| Record name | Tert-butyl 2-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201991-24-4 | |

| Record name | Tert-butyl 2-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-acetylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.